![molecular formula C23H16ClNO4S B2824124 [6-Chloro-4-(4-methoxyphenyl)sulfonylquinolin-3-yl]-phenylmethanone CAS No. 866846-35-7](/img/structure/B2824124.png)
[6-Chloro-4-(4-methoxyphenyl)sulfonylquinolin-3-yl]-phenylmethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[6-Chloro-4-(4-methoxyphenyl)sulfonylquinolin-3-yl]-phenylmethanone, also known as CMSPQ, is a novel quinoline derivative that has shown promising results in various scientific research studies. This compound has been synthesized using different methods, and its mechanism of action has been studied in detail. CMSPQ has been found to have significant biochemical and physiological effects, making it a potential candidate for various experimental studies.
Mechanism of Action
The mechanism of action of [6-Chloro-4-(4-methoxyphenyl)sulfonylquinolin-3-yl]-phenylmethanone involves the inhibition of COX-2 activity, which leads to a reduction in the production of pro-inflammatory mediators. [6-Chloro-4-(4-methoxyphenyl)sulfonylquinolin-3-yl]-phenylmethanone has also been found to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. Additionally, it inhibits cell proliferation by arresting the cell cycle at the G0/G1 phase. The anti-microbial activity of [6-Chloro-4-(4-methoxyphenyl)sulfonylquinolin-3-yl]-phenylmethanone is attributed to its ability to disrupt the bacterial cell membrane.
Biochemical and Physiological Effects
[6-Chloro-4-(4-methoxyphenyl)sulfonylquinolin-3-yl]-phenylmethanone has been found to have significant biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). [6-Chloro-4-(4-methoxyphenyl)sulfonylquinolin-3-yl]-phenylmethanone has also been found to reduce the expression of COX-2 and prostaglandin E2 (PGE2) in inflammatory cells. In cancer cells, [6-Chloro-4-(4-methoxyphenyl)sulfonylquinolin-3-yl]-phenylmethanone induces apoptosis by activating caspase-3 and caspase-9. It also inhibits the expression of anti-apoptotic proteins such as Bcl-2 and Bcl-xL. Moreover, [6-Chloro-4-(4-methoxyphenyl)sulfonylquinolin-3-yl]-phenylmethanone has been found to inhibit the growth of cancer cells by blocking the cell cycle at the G0/G1 phase.
Advantages and Limitations for Lab Experiments
The advantages of using [6-Chloro-4-(4-methoxyphenyl)sulfonylquinolin-3-yl]-phenylmethanone in lab experiments include its potent anti-inflammatory, anti-cancer, and anti-microbial properties. [6-Chloro-4-(4-methoxyphenyl)sulfonylquinolin-3-yl]-phenylmethanone has been found to be effective at low concentrations, making it a cost-effective option for experiments. However, the limitations of using [6-Chloro-4-(4-methoxyphenyl)sulfonylquinolin-3-yl]-phenylmethanone in lab experiments include its limited solubility in water and its potential toxicity at high concentrations. Moreover, the stability of [6-Chloro-4-(4-methoxyphenyl)sulfonylquinolin-3-yl]-phenylmethanone in various conditions needs to be further studied.
Future Directions
There are several future directions for the study of [6-Chloro-4-(4-methoxyphenyl)sulfonylquinolin-3-yl]-phenylmethanone. One of the potential applications of [6-Chloro-4-(4-methoxyphenyl)sulfonylquinolin-3-yl]-phenylmethanone is in the treatment of inflammatory disorders such as arthritis and colitis. Further studies are needed to evaluate the efficacy of [6-Chloro-4-(4-methoxyphenyl)sulfonylquinolin-3-yl]-phenylmethanone in animal models of these diseases. [6-Chloro-4-(4-methoxyphenyl)sulfonylquinolin-3-yl]-phenylmethanone also has potential applications in cancer therapy. The development of [6-Chloro-4-(4-methoxyphenyl)sulfonylquinolin-3-yl]-phenylmethanone derivatives with improved solubility and reduced toxicity could lead to the development of novel anti-cancer drugs. Moreover, the anti-microbial properties of [6-Chloro-4-(4-methoxyphenyl)sulfonylquinolin-3-yl]-phenylmethanone could be further explored for the development of new antibiotics.
Conclusion
In conclusion, [6-Chloro-4-(4-methoxyphenyl)sulfonylquinolin-3-yl]-phenylmethanone is a novel quinoline derivative that has shown promising results in various scientific research studies. Its anti-inflammatory, anti-cancer, and anti-microbial properties make it a potential candidate for various experimental studies. The synthesis method of [6-Chloro-4-(4-methoxyphenyl)sulfonylquinolin-3-yl]-phenylmethanone has been optimized to obtain a high yield of the compound. The mechanism of action of [6-Chloro-4-(4-methoxyphenyl)sulfonylquinolin-3-yl]-phenylmethanone involves the inhibition of COX-2 activity, induction of apoptosis in cancer cells, and disruption of bacterial cell membranes. [6-Chloro-4-(4-methoxyphenyl)sulfonylquinolin-3-yl]-phenylmethanone has significant biochemical and physiological effects, and its advantages and limitations for lab experiments have been discussed. Finally, the future directions for the study of [6-Chloro-4-(4-methoxyphenyl)sulfonylquinolin-3-yl]-phenylmethanone have been highlighted.
Synthesis Methods
The synthesis method of [6-Chloro-4-(4-methoxyphenyl)sulfonylquinolin-3-yl]-phenylmethanone involves the reaction of 6-chloro-3-quinolinecarboxaldehyde and 4-methoxyphenylsulfonyl chloride in the presence of a base. The intermediate product is then reacted with phenylmagnesium bromide to obtain the final product. This method has been optimized to obtain a high yield of [6-Chloro-4-(4-methoxyphenyl)sulfonylquinolin-3-yl]-phenylmethanone.
Scientific Research Applications
[6-Chloro-4-(4-methoxyphenyl)sulfonylquinolin-3-yl]-phenylmethanone has been extensively studied for its potential applications in various scientific research studies. It has been found to have anti-inflammatory, anti-cancer, and anti-microbial properties. [6-Chloro-4-(4-methoxyphenyl)sulfonylquinolin-3-yl]-phenylmethanone has been studied for its role in inhibiting the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the inflammatory response. It has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Moreover, [6-Chloro-4-(4-methoxyphenyl)sulfonylquinolin-3-yl]-phenylmethanone has been found to have anti-microbial properties against various bacterial strains.
properties
IUPAC Name |
[6-chloro-4-(4-methoxyphenyl)sulfonylquinolin-3-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClNO4S/c1-29-17-8-10-18(11-9-17)30(27,28)23-19-13-16(24)7-12-21(19)25-14-20(23)22(26)15-5-3-2-4-6-15/h2-14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBMFDOQNAZZTQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2=C3C=C(C=CC3=NC=C2C(=O)C4=CC=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[6-Chloro-4-(4-methoxyphenyl)sulfonylquinolin-3-yl]-phenylmethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-3-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B2824041.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2824042.png)
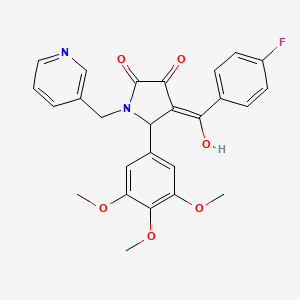
![1-(4-Chlorophenyl)-3-hydroxy-3-(thiophen-2-yl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2824046.png)
![methyl 4-(2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate](/img/structure/B2824048.png)
![[3-(1-Methylpyrazol-4-yl)piperidin-1-yl]-(3-phenyl-2,1-benzoxazol-5-yl)methanone](/img/structure/B2824049.png)
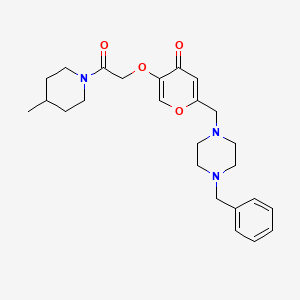
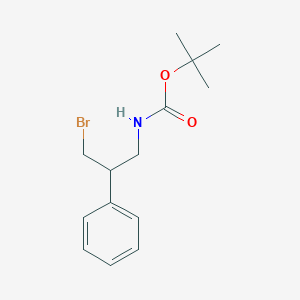
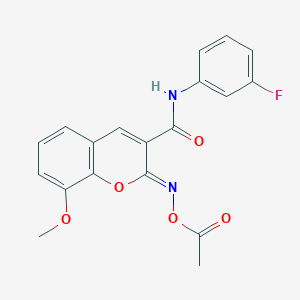
![2-(benzo[d][1,3]dioxol-5-yl)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)acetamide](/img/structure/B2824057.png)
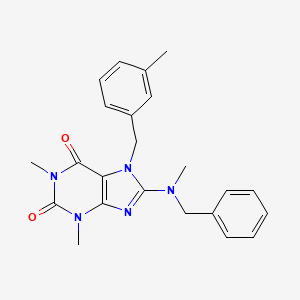
![N-[[2-(1-Methoxyethyl)-1,3-thiazol-4-yl]methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2824060.png)
![N-(5-chloro-2-methylphenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide](/img/structure/B2824061.png)
![6-oxo-4-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]-N-[4-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridazinecarboxamide](/img/structure/B2824064.png)